molecular formula C17H18BrN5O B14977842 N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine

N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B14977842
M. Wt: 388.3 g/mol
InChI Key: KIFKYLSCWCMMKC-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a bromobenzyl moiety, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)-3-bromobenzyl chloride through the reaction of 4-hydroxy-3-bromobenzyl chloride with benzyl alcohol in the presence of a base such as potassium carbonate.

    Introduction of the Tetrazole Ring: The benzyloxy intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring. This step typically requires heating under reflux conditions.

    Final Coupling: The resulting tetrazole intermediate is coupled with 2-ethylamine under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromobenzyl moiety can be reduced to the corresponding benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-3-bromobenzaldehyde: A related compound with similar structural features but lacking the tetrazole ring.

    N-[4-(benzyloxy)phenyl]glycinamide: Another compound with a benzyloxy group but different functional groups.

Uniqueness

N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C17H18BrN5O

Molecular Weight

388.3 g/mol

IUPAC Name

N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C17H18BrN5O/c1-2-23-21-17(20-22-23)19-11-14-8-9-16(15(18)10-14)24-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,21)

InChI Key

KIFKYLSCWCMMKC-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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